N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound with the molecular formula C23H25N3O2 This compound is known for its unique structural features, which include a hydrazide group, a tetrahydrocarbazole moiety, and a hydroxyphenyl group
Preparation Methods
The synthesis of N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of 3-hydroxyacetophenone with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The hydroxyphenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The tetrahydrocarbazole moiety can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE include:
N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar hydrazide and hydroxyphenyl structure but differs in the presence of a nitrophenyl group.
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: This compound shares the tetrahydrocarbazole moiety but has different substituents on the aromatic ring.
N’-[(1Z)-1-(3-HYDROXYPHENYL)ETHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H25N3O2/c1-16(17-7-6-8-18(27)15-17)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2,4,6-9,11,15,27H,3,5,10,12-14H2,1H3,(H,25,28)/b24-16- |
InChI Key |
IFOZBTVGLRCYFH-JLPGSUDCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC(=CC=C4)O |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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